molecular formula C9H7BrN2 B1279758 4-(2-Bromophenyl)-1H-imidazole CAS No. 450415-78-8

4-(2-Bromophenyl)-1H-imidazole

Cat. No. B1279758
M. Wt: 223.07 g/mol
InChI Key: FELOTSCACKQLHT-UHFFFAOYSA-N
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Description

The compound "4-(2-Bromophenyl)-1H-imidazole" is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are of significant interest due to their diverse range of biological activities and their applications in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of imidazole derivatives often involves the use of substituted anilines, aldehydes, and various reagents to construct the imidazole ring. For instance, the synthesis of 1-(2,6-Dimethyl-4-bromophenyl)imidazole was achieved using 2,6-dimethyl-4-bromoaniline, glyoxal, formaldehyde, and ammonium chloride through an improved Debus-Radziszewsk method, yielding a 34% product . Similarly, the synthesis of 4,5-bis(4-bromophenyl)-2-phenyl-1H-imidazole was conducted using 4-bromobenzaldehyde, acetic acid, benzaldehyde, and ammonium acetate, with the final cycloaddition reaction optimized for a high yield of 92.3% .

Molecular Structure Analysis

The molecular structure of imidazole derivatives is often confirmed using spectroscopic techniques such as NMR and X-ray crystallography. For example, the crystal structure of 1-(2-hydroxy-4-bromophenyl)-3-methyl-4-methyl-4-imidazolin-2-one was determined by X-ray diffraction, revealing the presence of intermolecular hydrogen bonds . Additionally, Density Functional Theory (DFT) calculations are used to predict and compare the optimized geometry and vibrational frequencies of these molecules, as seen in the study of 2-(4-bromophenyl)-1-(3-fluoro-4-methylphenyl)-4,5-diphenyl-1H-imidazole .

Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions, including cycloaddition, substitution, and proton transfer. The presence of substituents like bromophenyl groups can influence the reactivity and the type of reactions these compounds can participate in. For example, the presence of a hydroxy group in the 4-position of the imidazole ring can lead to intramolecular hydrogen bonding, affecting the photophysical properties of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives, such as their photophysical behavior, vibrational spectra, and molecular electrostatic potential, are crucial for understanding their reactivity and potential applications. The photophysical investigations of tetraarylimidazoles bearing a 2-hydroxyphenyl substituent at position 4 showed negligible fluorescence quantum yield and dual fluorescence in nonpolar solvents . The vibrational spectral analysis of 2-(4-hydroxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide using FT-IR and FT-Raman spectroscopy, along with DFT calculations, provided insights into the chemical activity and stability of the molecule .

Scientific Research Applications

  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives

    • Results : The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
  • N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives

    • Results : The results of antimicrobial activity, antioxidant effect, and toxicity assays, as well as of in silico analysis revealed a promising potential of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one for developing novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections .
  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives

    • Results : The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
  • N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives

    • Results : The results of antimicrobial activity, antioxidant effect, and toxicity assays, as well as of in silico analysis revealed a promising potential of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one for developing novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections .
  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives

    • Results : The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
  • N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives

    • Results : The results of antimicrobial activity, antioxidant effect, and toxicity assays, as well as of in silico analysis revealed a promising potential of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one for developing novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections .

Future Directions

Research into compounds similar to “4-(2-Bromophenyl)-1H-imidazole” often focuses on their potential antimicrobial and anticancer activities .

properties

IUPAC Name

5-(2-bromophenyl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-8-4-2-1-3-7(8)9-5-11-6-12-9/h1-6H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELOTSCACKQLHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40473552
Record name 4-(2-BROMOPHENYL)-1H-IMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40473552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Bromophenyl)-1H-imidazole

CAS RN

450415-78-8
Record name 4-(2-BROMOPHENYL)-1H-IMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40473552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MB Young, JC Barrow, KL Glass… - Journal of medicinal …, 2004 - ACS Publications
In an effort to discover potent, clinically useful thrombin inhibitors, a rapid analogue synthetic approach was used to explore the P 1 region. Various benzylamines were coupled to a …
Number of citations: 108 pubs.acs.org
D Basudhar, Y Madrona, S Kandel, JN Lampe… - Journal of Biological …, 2015 - ASBMB
Defining the conformational states of cytochrome P450 active sites is critical for the design of agents that minimize drug-drug interactions, the development of isoform-specific P450 …
Number of citations: 31 www.jbc.org

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